molecular formula C9H16Br3NO B015913 3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide CAS No. 19971-12-1

3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide

Cat. No.: B015913
CAS No.: 19971-12-1
M. Wt: 393.94 g/mol
InChI Key: VMHVSXXACDJVRL-UHFFFAOYSA-N
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Description

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide is a chemical compound with the molecular formula C9H16Br3NO. It is known for its unique structure, which includes a piperidinone ring substituted with bromine atoms and tetramethyl groups. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide typically involves the bromination of 2,2,6,6-tetramethyl-4-piperidone. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve continuous-flow synthesis techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide can be compared with other similar compounds, such as:

    2,2,6,6-Tetramethyl-4-piperidone: This compound lacks the bromine substitutions and has different reactivity and applications.

    2,2,6,6-Tetramethyl-4-piperidone hydrochloride: This compound has a similar structure but with a hydrochloride group instead of bromine atoms.

    3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: This compound is closely related but may have different counterions or salts

These comparisons highlight the unique properties and applications of 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br2NO.BrH/c1-8(2)6(10)5(13)7(11)9(3,4)12-8;/h6-7,12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVSXXACDJVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)C(C(N1)(C)C)Br)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885107
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Molecular Weight

393.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19971-12-1
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19971-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide
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